molecular formula C19H17Cl2N3O3 B3909848 N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B3909848
M. Wt: 406.3 g/mol
InChI Key: JPIIUWCECIMCPQ-LSHDLFTRSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff base hydrazones, which are known for their ability to form stable complexes with transition metal ions. The presence of both dichlorophenyl and methoxyphenyl groups in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s structure allows it to bind to specific molecular targets, such as enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c1-27-14-7-5-13(6-8-14)24-11-12(9-18(24)25)19(26)23-22-10-15-16(20)3-2-4-17(15)21/h2-8,10,12H,9,11H2,1H3,(H,23,26)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIIUWCECIMCPQ-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 4
N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 5
N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 6
N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

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